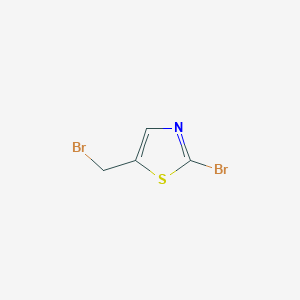

2-Bromo-5-(bromomethyl)thiazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-(bromomethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c5-1-3-2-7-4(6)8-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHRYECWWYONCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431236 | |

| Record name | 2-bromo-5-(bromomethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131748-91-9 | |

| Record name | 2-bromo-5-(bromomethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-(bromomethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Bromomethyl Thiazole

Precursor Compounds and Starting Materials

The foundation of the synthesis lies in the construction of the thiazole (B1198619) heterocycle, which is then modified to introduce the required bromine atoms.

Thiazole Precursors

The thiazole ring itself is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. wikipedia.org Its synthesis is a well-established area of organic chemistry. One of the most prominent methods is the Hantzsch thiazole synthesis , which involves the reaction of an α-haloketone with a thioamide. wikipedia.orgorganic-chemistry.org For instance, the reaction of chloroacetone (B47974) with thioacetamide (B46855) yields 2,4-dimethylthiazole. wikipedia.org Another common approach is the Cook-Heilbron synthesis, where α-aminonitriles react with agents like carbon disulfide to form 5-aminothiazoles. pharmaguideline.com These fundamental reactions provide the basic thiazole scaffold that is later elaborated to produce more complex derivatives.

Methyl 2-bromothiazole-5-carboxylate as Intermediate

A crucial intermediate in the synthesis of 2-Bromo-5-(bromomethyl)thiazole is Methyl 2-bromothiazole-5-carboxylate. guidechem.comchemimpex.com This compound serves as a stable, functionalized thiazole that already incorporates the bromine atom at the C2 position. Its synthesis often starts from more basic materials, such as β-methyl methoxyacrylate and thiourea, which undergo cyclization. guidechem.com The resulting 2-aminothiazole-5-carboxylic acid methyl ester is then converted to the 2-bromo derivative via a Sandmeyer-type reaction, which involves diazotization of the amino group with sodium nitrite (B80452) followed by displacement with a bromide salt, such as copper(I) bromide. guidechem.com This intermediate is valued for its versatility in creating a wide range of bioactive molecules and agrochemicals. chemimpex.com

Table 1: Synthesis Methods for Methyl 2-aminothiazole-5-carboxylate

| Method | Starting Materials | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1 | β-methyl methoxyacrylate, thiourea | Iodine | 85°C, 15 h | - | guidechem.com |

| 2 | β-methyl methoxyacrylate, thiourea | N-bromosuccinimide (NBS), Dioxane/Water | 80°C, 1 h | 71% | guidechem.com |

2-Bromothiazole-5-methanol as Intermediate

The ester group of Methyl 2-bromothiazole-5-carboxylate is then reduced to a primary alcohol to form the next key intermediate, 2-Bromothiazole-5-methanol. biosynth.comfinetechnology-ind.com This reduction is typically accomplished using a standard reducing agent like sodium borohydride (B1222165). The resulting hydroxymethyl group at the C5 position is the site for the subsequent and final bromination step.

Bromination Strategies for Thiazole Systems

The synthesis of the target compound requires two distinct bromination reactions: one on the aromatic ring (electrophilic) and one on the methyl group (free-radical).

Electrophilic Bromination Approaches

The introduction of a bromine atom onto the thiazole ring is an electrophilic aromatic substitution reaction. wikipedia.orgias.ac.in The electron density of the thiazole ring dictates the position of substitution. The C5 position is the primary site for electrophilic attack due to the electronic nature of the sulfur and nitrogen heteroatoms. wikipedia.orgpharmaguideline.com Reagents such as elemental bromine (Br₂) or, more commonly, N-bromosuccinimide (NBS) are used to achieve this transformation. lookchem.comnih.gov In the context of synthesizing this compound, this electrophilic bromination step is often performed at an earlier stage to produce intermediates like Methyl 2-bromothiazole-5-carboxylate from its 2-amino precursor. guidechem.com

Free-Radical Bromination for Benzylic Positions

The final step in the synthesis is the bromination of the methyl group at the C5 position of the thiazole ring. This position is analogous to a benzylic position, and the substitution occurs via a free-radical mechanism. pearson.comreddit.com This reaction is highly selective for the benzylic hydrogen atoms because the resulting radical intermediate is stabilized by the adjacent aromatic thiazole ring. The most common reagent for this transformation is N-bromosuccinimide (NBS), used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions (e.g., exposure to UV or visible light). nih.govyoutube.com This converts the methyl group of a precursor like 2-bromo-5-methylthiazole (B1288931) (derived from 2-Bromothiazole-5-methanol) into the desired bromomethyl group, completing the synthesis of this compound. nih.gov

Decarboxylative Bromination Techniques

Decarboxylative bromination, a variant of the Hunsdiecker reaction, provides a pathway to introduce a bromine atom onto an aromatic or heteroaromatic ring by replacing a carboxylic acid group. acs.orgnih.gov This method is significant as it allows for the conversion of readily available carboxylic acids into valuable organic halides. acs.org

In the context of thiazole chemistry, a transition metal-free decarboxylative bromination of aromatic acids has been reported, which is applicable to many electron-rich heteroaromatic acids that have traditionally been poor substrates for Hunsdiecker-type reactions. researchgate.net This process is noted as a useful method for producing valuable reagents from inexpensive starting materials. researchgate.net The reaction can be carried out under mild conditions, and mechanistic studies suggest that, unlike the classic Hunsdiecker reaction, radical intermediates are not involved. researchgate.net For the synthesis of brominated thiazoles, this technique would typically involve a starting material such as 2-bromothiazole-5-carboxylic acid. nih.gov The general transformation is outlined below:

| Starting Material | Reagent(s) | Product | Key Feature |

| Thiazole Carboxylic Acid | Brominating Agent (e.g., Tetrabutylammonium tribromide) | Bromo-thiazole | Metal-free decarboxylative bromination. researchgate.net |

While this method is effective for introducing a bromine atom onto the thiazole ring at the position of a carboxyl group, its direct application to synthesize this compound is not straightforward. The strategy inherently removes the carbon atom of the carboxyl group. Therefore, to arrive at the target compound, one would need to start with a precursor that already contains a C1-synthon at the 5-position that can be subsequently brominated, or apply this method to a different position before building the bromomethyl group.

Sequential Bromination-Debromination Strategies

A more direct route to this compound involves the sequential bromination of a suitable thiazole precursor. This strategy leverages the differential reactivity of the thiazole ring positions and alkyl side chains under various brominating conditions. Research has shown that various bromothiazoles can be produced through sequential bromination and debromination steps, allowing for optimized production of the full family of these compounds. lookchem.comacs.org

A pertinent example involves starting with a 2-methylthiazole (B1294427) derivative. The synthesis proceeds in a stepwise manner: nih.gov

Ring Bromination : The 5-position of the thiazole ring is first brominated. This is typically achieved via an electrophilic substitution mechanism using a brominating agent like N-Bromosuccinimide (NBS). nih.gov

Side-Chain Bromination : The methyl group at the 2-position is then brominated to yield the desired bromomethyl group. This subsequent reaction often proceeds via a free-radical mechanism under different conditions, for instance, using NBS in the presence of a radical initiator. nih.gov

This sequential approach allows for the controlled introduction of both bromine atoms onto the molecule.

| Step | Substrate | Reagent | Product | Reaction Type |

| 1 | 2-Methylthiazole derivative | NBS | 5-Bromo-2-methylthiazole derivative | Electrophilic Aromatic Substitution nih.gov |

| 2 | 5-Bromo-2-methylthiazole derivative | NBS, Initiator | 5-Bromo-2-(bromomethyl)thiazole derivative | Free-Radical Halogenation nih.gov |

Interestingly, in some multi-step syntheses, a bromine atom introduced at the 5-position has been reported to be reduced during subsequent reactions, such as an Arbuzov reaction using triethyl phosphite (B83602), which highlights the careful consideration of reaction sequences needed in thiazole chemistry. nih.gov

Conversion of 5-Hydroxymethyl to 5-Bromomethyl Thiazole

A common and effective strategy for synthesizing this compound involves the conversion of a hydroxyl group in a precursor molecule, specifically (2-bromothiazol-5-yl)methanol. This transformation from an alcohol to an alkyl bromide can be accomplished using various brominating agents.

Utilization of Phosphorus Tribromide (PBr₃)

Phosphorus tribromide (PBr₃) is a widely used reagent for converting primary and secondary alcohols into the corresponding alkyl bromides. byjus.comcommonorganicchemistry.com The reaction is known for its high yields and for avoiding the carbocation rearrangements that can occur when using hydrobromic acid. byjus.com

The mechanism involves an initial reaction of the alcohol with PBr₃, where the phosphorus atom acts as an electrophile, activating the alcohol's oxygen to form a good leaving group. orgosolver.commasterorganicchemistry.com This is followed by a backside attack of a bromide ion at the carbon atom in an Sₙ2 substitution. orgosolver.commasterorganicchemistry.com This mechanistic pathway implies an inversion of stereochemistry if the carbon center is chiral. masterorganicchemistry.com For the synthesis of this compound, the primary alcohol (2-bromothiazol-5-yl)methanol would be treated with PBr₃.

General Reaction Scheme: (2-bromothiazol-5-yl)methanol + PBr₃ → this compound

| Reagent | Substrate Type | Mechanism | Key Advantage |

| PBr₃ | Primary & Secondary Alcohols | Sₙ2 | High yields, avoids rearrangements byjus.commasterorganicchemistry.com |

Utilization of Phosphorus Oxybromide (POBr₃)

Phosphorus oxybromide (POBr₃), also known as phosphoryl bromide, is another reagent capable of substituting hydroxyl groups with bromine. It is particularly noted for its use in converting hydroxy groups on aromatic and heteroaromatic rings. manac-inc.co.jpmanac-inc.co.jp While its brominating capacity is considered less potent than that of phosphorus pentabromide (PBr₅), this makes it a safer reagent for certain applications. manac-inc.co.jpmanac-inc.co.jp

Reactions using POBr₃ are typically conducted by heating the substrate with an excess of the reagent, sometimes in a high-boiling solvent like toluene (B28343) or xylene. manac-inc.co.jp POBr₃ is a solid that can undergo hydrolysis, so reactions are carried out under anhydrous conditions. manac-inc.co.jp Although more commonly used for converting phenolic hydroxyls, it can be applied to convert benzylic-type alcohols on heterocyclic systems.

| Reagent | Typical Substrates | Reaction Conditions | Safety Note |

| POBr₃ | Aromatic/Heterocyclic Alcohols | Heating, often with excess reagent | Less aggressive than PBr₅ manac-inc.co.jpmanac-inc.co.jp |

Purification and Isolation Techniques

The final step in any synthetic procedure is the purification and isolation of the target compound. For this compound and related halo-thiazoles, several techniques are employed, dictated by the physical properties of the compound and the nature of the impurities.

The crude product may be purified by methods such as distillation or recrystallization. A patent for the structurally similar 2-chloro-5-chloromethyl-1,3-thiazole describes a purification process involving treatment of the crude product with a lower alcohol, followed by distillation. google.com Solvents mentioned for this process include toluene, xylene, and acetonitrile. google.com For other related bromothiazole derivatives, recrystallization from aqueous acetone (B3395972) has been reported to yield pure crystalline products. google.com

Given the potential reactivity of the bromomethyl group, purification conditions are generally kept mild to avoid decomposition or side reactions. Handling procedures require care, including the use of spark-proof tools and ensuring the material is stored in suitable, closed containers for disposal.

Table of Purification Methods:

| Technique | Description | Solvent/Conditions | Applicable To |

|---|---|---|---|

| Distillation | Separation based on boiling point differences. | Often performed after an initial wash/treatment (e.g., with methanol). google.com | Thermally stable liquid products. |

| Recrystallization | Purification of solids based on differential solubility. | 50% Acetone. google.com | Crystalline solid products. |

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions

The presence of two electrophilic centers, the C2 carbon of the thiazole (B1198619) ring and the benzylic-like carbon of the bromomethyl group, allows for a range of nucleophilic substitution reactions. The regioselectivity of these reactions is a critical aspect, governed by the nature of the nucleophile, reaction conditions, and the inherent electronic properties of the thiazole ring.

Substitution at the Bromomethyl Group

The bromomethyl group at the 5-position of the thiazole ring behaves as a typical benzylic halide. The C-Br bond in this position is activated towards nucleophilic attack due to the ability of the thiazole ring to stabilize the incipient positive charge in a transition state leading to an S_N1-type mechanism, or to facilitate an S_N2 reaction. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide ion to form new carbon-heteroatom bonds.

For instance, reactions with primary or secondary amines would be expected to yield the corresponding aminomethylthiazole derivatives. Similarly, reaction with sodium methoxide (B1231860) would lead to the formation of 5-(methoxymethyl)-2-bromothiazole.

Substitution on the Thiazole Ring Bromine

The bromine atom at the 2-position of the thiazole ring is attached to an sp²-hybridized carbon and is generally less reactive towards traditional S_N2 reactions compared to the bromomethyl group. However, this C-Br bond is susceptible to nucleophilic aromatic substitution (S_NAr). The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring activates the C2 position for attack by strong nucleophiles.

Regioselectivity in Substitution Reactions

The key question in the nucleophilic substitution reactions of 2-bromo-5-(bromomethyl)thiazole is the regioselectivity: which bromine atom is preferentially substituted? The outcome is highly dependent on the reaction conditions and the nature of the nucleophile.

Generally, the more labile bromomethyl group is expected to be more susceptible to substitution under milder conditions, typical for S_N2 reactions. In contrast, forcing conditions and the use of strong nucleophiles, particularly those that favor S_NAr mechanisms, could lead to substitution at the C2 position.

Cross-Coupling Reactions and Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations, primarily at the C2 position.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a widely used method for arylation. For this compound, the C-Br bond at the 2-position of the thiazole ring is the expected site of reaction in a Suzuki-Miyaura coupling. This is based on the general reactivity patterns observed for halo-heterocycles in such reactions.

While specific examples for this compound are not extensively documented in readily available literature, studies on the analogous compound, 2-bromo-5-(bromomethyl)thiophene (B1590285), provide strong evidence for this regioselectivity. In these studies, various arylboronic acids were successfully coupled at the C2 position, leaving the bromomethyl group intact. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling of a Thiazole Derivative

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 78 |

This table presents hypothetical data based on typical conditions for Suzuki-Miyaura reactions on similar bromothiazole substrates.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond at the 2-position of the thiazole ring to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

The choice of palladium catalyst and ligands is crucial for the efficiency of the reaction. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with phosphine (B1218219) ligands. The ligand plays a vital role in stabilizing the palladium species and facilitating the elementary steps of the catalytic cycle.

Reactivity of Bromine Atoms in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In the case of this compound, the C2-bromo atom is significantly more susceptible to oxidative addition to a palladium(0) catalyst compared to the benzylic-type bromine of the bromomethyl group. This is due to the C(sp2)-Br bond at the electron-deficient C2 position of the thiazole ring being more polarized and thus more reactive in typical cross-coupling catalytic cycles.

This chemoselectivity has been demonstrated in analogous systems. For instance, the Suzuki-Miyaura cross-coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids exclusively occurs at the C2 position, leaving the bromomethyl group untouched. d-nb.infonih.govresearchgate.net This reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ in the presence of a base like K₃PO₄ in a dioxane/water solvent system. nih.gov It is well-established that the order of reactivity for aryl halides in Suzuki couplings is I > Br > Cl, and the C(sp2)-Br bond of the thiazole ring behaves as a typical aryl bromide in this context.

Similarly, in Sonogashira couplings, the C2-bromo group is expected to react selectively with terminal alkynes. Studies on other dihalogenated heterocycles show that the electronically distinct bromo-positions can be functionalized selectively. nih.gov Copper-free Sonogashira conditions, often employing a palladium catalyst and a suitable amine base, can be utilized for such transformations. nih.govresearchgate.net

The general conditions for these selective cross-coupling reactions are summarized in the table below.

| Reaction | Typical Catalyst | Base | Solvent | Coupled Fragment | Ref |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄, Na₂CO₃ | Dioxane/H₂O, Toluene | Aryl, Heteroaryl | nih.govrsc.org |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, TMP | Toluene, DMSO | Alkyne | nih.govnih.gov |

Wittig-Horner Reactions

The bromomethyl group at the C5 position is the primary site for transformations involving the formation of phosphorus ylides, such as in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This powerful olefination method allows for the synthesis of alkenes with high (E)-stereoselectivity.

The first step in an HWE sequence involving this compound is the reaction of the bromomethyl group with a trialkyl phosphite (B83602), typically triethyl phosphite, via the Michaelis-Arbuzov reaction to form the corresponding phosphonate (B1237965) ester. alfa-chemistry.com This reaction proceeds through an SN2 mechanism where the phosphite attacks the electrophilic carbon of the bromomethyl group.

Once the phosphonate ester is formed, it can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to generate a stabilized phosphonate carbanion. This carbanion then reacts with an aldehyde or ketone to form a new carbon-carbon double bond. The reaction with aromatic aldehydes, for instance, almost exclusively yields the (E)-alkene. wikipedia.org

A typical reaction sequence is outlined below:

Step 1: Phosphonate Formation (Michaelis-Arbuzov Reaction)

Reactants: this compound, Triethyl phosphite

Product: Diethyl (2-bromo-thiazol-5-ylmethyl)phosphonate

Step 2: Horner-Wadsworth-Emmons Olefination

Reactants: Diethyl (2-bromo-thiazol-5-ylmethyl)phosphonate, Base (e.g., NaH), Aldehyde (e.g., Benzaldehyde)

Product: 2-Bromo-5-(2-phenylvinyl)thiazole (predominantly E-isomer)

The HWE reaction offers several advantages, including the use of more nucleophilic and less basic carbanions compared to Wittig reagents and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com

Other Transition Metal-Catalyzed Transformations

Beyond the standard Suzuki and Sonogashira reactions, the reactive C2-bromo position of this compound is amenable to other important transition metal-catalyzed transformations, such as the Buchwald-Hartwig amination and cyanation reactions.

The Buchwald-Hartwig amination provides a powerful route to synthesize aryl amines from aryl halides. This palladium-catalyzed reaction can be used to couple this compound with a wide range of primary and secondary amines. nih.govnih.gov The choice of palladium precatalyst, phosphine ligand, and base is crucial for achieving high yields. nih.govchemspider.com The reaction is typically carried out in a non-polar solvent like toluene or dioxane. This allows for the selective formation of 2-amino-5-(bromomethyl)thiazole derivatives, which can be further functionalized at the bromomethyl position.

Palladium-catalyzed cyanation offers a method to replace the C2-bromo group with a nitrile functionality, a versatile precursor for acids, amides, and amines. nih.gov While historically challenging due to catalyst poisoning by cyanide, modern methods using specific palladium precatalysts and cyanide sources like zinc cyanide or potassium ferricyanide (B76249) have improved the reliability and substrate scope of this transformation.

Oxidation and Reduction Reactions

Formation of Sulfoxides and Sulfones

The sulfur atom in the thiazole ring of this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations can alter the electronic properties and biological activity of the molecule. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA). derpharmachemica.com

The degree of oxidation can often be controlled by the reaction conditions. For instance, using one equivalent of the oxidizing agent at a lower temperature (e.g., 0 °C) typically favors the formation of the sulfoxide. derpharmachemica.com Employing an excess of the oxidant and/or higher temperatures leads to the formation of the sulfone. derpharmachemica.com

| Product | Oxidizing Agent | Typical Conditions | Ref |

| This compound 1-oxide | m-CPBA (1.2 equiv) | THF, 0°C | derpharmachemica.com |

| This compound 1,1-dioxide | m-CPBA (>2 equiv) | THF, 35°C | derpharmachemica.com |

Generation of Thiazoline (B8809763) and Thiazolidine (B150603) Derivatives

The reduction of the thiazole ring to its partially or fully saturated counterparts, thiazoline and thiazolidine, represents another important transformation pathway. However, the direct reduction of the aromatic thiazole ring in this compound is challenging and not commonly reported.

More synthetically viable routes to thiazoline and thiazolidine derivatives often involve multi-step syntheses starting from different precursors rather than the reduction of a pre-formed thiazole. For example, thiazolines are often synthesized via the condensation of cysteamine (B1669678) with carboxylic acid derivatives.

The reduction of the bromomethyl group, however, is more feasible. For instance, it can be reduced to a methyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄), although this reagent is primarily used for the reduction of aldehydes and ketones. masterorganicchemistry.com More potent hydride sources would be required for the reduction of the alkyl halide.

Intramolecular Cyclization and Heterocyclization Reactions

The dual reactivity of this compound makes it an excellent substrate for constructing fused heterocyclic systems through intramolecular cyclization reactions. By first functionalizing one of the bromo positions and then inducing a ring-closing reaction with the other, a variety of bicyclic structures can be accessed.

A key example is the synthesis of thiazolo[4,5-c]pyridines. This can be envisioned by first performing a reaction at the bromomethyl position to introduce a nitrogen-containing side chain. For example, a primary amine could displace the bromine to form a secondary amine. Subsequent intramolecular Buchwald-Hartwig amination, where the newly introduced N-H group reacts with the C2-bromo position, would lead to the formation of the fused pyridine (B92270) ring. This type of tandem reaction strategy is a powerful tool in heterocyclic chemistry. clockss.org

The specific reaction pathway would involve:

Nucleophilic Substitution: Reaction of this compound with a suitable amine (e.g., an amino alcohol or amino ester) to functionalize the bromomethyl group.

Intramolecular Cyclization: Palladium-catalyzed intramolecular C-N bond formation between the nitrogen of the side chain and the C2 position of the thiazole ring.

This approach offers a modular route to complex heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for 2-bromo-5-(bromomethyl)thiazole involves a careful analysis of its structural features and the application of established chemical principles. The primary mechanistic pathways considered for this compound include electrophilic aromatic substitution, free radical reactions, nucleophilic substitutions, and transition-metal-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for many aromatic systems. The mechanism involves the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. wikipedia.orglibretexts.org The subsequent loss of a proton restores the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com

For the thiazole (B1198619) ring system, electrophilic substitution is generally less facile than for benzene (B151609) due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. When substitution does occur, it typically favors the C5 position, which is the most electron-rich. However, in the case of this compound, the thiazole ring is significantly deactivated towards electrophilic attack. Both the bromine atom at the C2 position and the bromomethyl group at the C5 position are electron-withdrawing groups, which reduce the electron density of the aromatic system and destabilize the potential carbocation intermediate that would be formed during an EAS reaction. Consequently, electrophilic aromatic substitution on the thiazole ring of this compound is generally not a favored reaction pathway under standard conditions.

The synthesis of this compound itself provides a prime example of a free-radical mediated reaction. It is commonly prepared from 2-bromo-5-methylthiazole (B1288931) through benzylic bromination, often using N-bromosuccinimide (NBS) in the presence of a radical initiator such as UV light or AIBN (azobisisobutyronitrile). mdpi.com This reaction proceeds via a classic free-radical chain mechanism:

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator to generate a small number of radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts) or directly from the methyl group to produce a bromine radical (Br•).

Propagation: This phase consists of two key steps. First, a bromine radical abstracts a hydrogen atom from the methyl group of 2-bromo-5-methylthiazole. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical. The stability of this radical is enhanced by delocalization of the unpaired electron over the adjacent thiazole ring. In the second step, this benzylic radical reacts with a molecule of Br₂ (or NBS) to form the product, this compound, and a new bromine radical, which continues the chain reaction. pearson.commasterorganicchemistry.com

Termination: The reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, two benzylic radicals, or a bromine and a benzylic radical.

The selectivity for bromination at the benzylic position over other positions is a hallmark of this free-radical pathway, driven by the enhanced stability of the resulting benzylic radical intermediate. masterorganicchemistry.com

The bromomethyl group at the C5 position of the thiazole ring is an electrophilic center and is highly susceptible to nucleophilic attack. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, with the pathway being influenced by the nature of the nucleophile, the solvent, and the stability of any intermediates. researchgate.netkoreascience.kr

S(_N)2 Mechanism: A direct, one-step bimolecular nucleophilic substitution (S(_N)2) is a likely pathway for the reaction of this compound with strong, unhindered nucleophiles. The reaction involves a backside attack of the nucleophile on the carbon atom of the bromomethyl group, leading to the displacement of the bromide leaving group in a concerted fashion.

S(_N)1 Mechanism and Anchimeric Assistance: An S(_N)1-type mechanism, proceeding through a carbocation intermediate, is also plausible, particularly with weaker nucleophiles or in polar, protic solvents. The departure of the bromide leaving group would result in the formation of a benzylic carbocation. This carbocation is stabilized by resonance with the adjacent thiazole ring, which can delocalize the positive charge. pearson.com

Furthermore, the potential for anchimeric assistance (neighboring group participation) by the thiazole sulfur atom is a significant consideration. The sulfur atom, with its lone pairs of electrons, can participate in the displacement of the benzylic bromide. This participation would involve the formation of a cyclic, bridged thiiranium-like intermediate. This intramolecular participation can significantly accelerate the rate of nucleophilic substitution compared to analogous systems without the neighboring sulfur atom. Studies on similar systems with selenium have shown that such anchimeric assistance can increase the reaction rate by several orders of magnitude. nih.gov The attack of an external nucleophile would then occur at the benzylic carbon of this intermediate, leading to the ring-opened product.

The bromine atom at the C2 position of the thiazole ring provides a handle for the construction of more complex molecules via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. The generally accepted mechanism for these reactions, particularly those catalyzed by palladium, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.comunirioja.es

Transmetalation: The next step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling or an organotin compound in a Stille coupling) to the palladium(II) center. This results in the displacement of the bromide ligand and the formation of a diorganopalladium(II) complex.

Reductive Elimination: The final step of the cycle is the reductive elimination of the two organic groups from the palladium center. This forms the new carbon-carbon bond of the desired product and regenerates the catalytically active palladium(0) species, which can then enter another catalytic cycle. youtube.com

Kinetic Studies of Transformations

While specific kinetic data for the transformations of this compound are not extensively reported in the literature, the rates of its reactions can be inferred from studies of analogous systems.

In cross-coupling reactions , the rate of oxidative addition is a key factor. Kinetic models for palladium-catalyzed cross-coupling reactions have demonstrated that the nature of the halide (with reactivity generally following the trend I > Br > Cl) and the electronic properties of the aryl halide are critical. rsc.org The electron-deficient nature of the 2-bromothiazole (B21250) system would likely facilitate the oxidative addition step.

Intermediate Characterization and Detection

The direct characterization and detection of short-lived intermediates in the reactions of this compound are challenging but crucial for confirming the proposed mechanistic pathways.

Benzylic Radical: In the free-radical bromination of 2-bromo-5-methylthiazole, the key intermediate is the 5-(thiazolyl)methyl radical . While direct spectroscopic observation of such radicals is difficult under normal reaction conditions, their existence is strongly supported by the reaction's selectivity and the principles of radical stability.

Arenium Ion: In the context of electrophilic aromatic substitution, the arenium ion (or Wheland intermediate) is the key intermediate. masterorganicchemistry.com Although EAS is disfavored for this compound, for other substituted thiazoles, these intermediates could potentially be observed using spectroscopic techniques like NMR at low temperatures, where their lifetime is increased.

Thiazolium-stabilized Cation/Thiiranium-like Intermediate: For nucleophilic substitution at the bromomethyl position, the formation of a resonance-stabilized benzylic carbocation or a bridged thiiranium-like cation via anchimeric assistance is postulated. pearson.comnih.gov The characterization of such cationic intermediates can sometimes be achieved through spectroscopic methods in superacid media or by using trapping experiments with various nucleophiles. The product distribution from such experiments can provide indirect evidence for the nature of the intermediate.

Organopalladium Intermediates: In cross-coupling reactions, the organopalladium(II) intermediates formed after oxidative addition are central to the catalytic cycle. In some cases, these intermediates are stable enough to be isolated and characterized by techniques such as NMR spectroscopy and X-ray crystallography, providing a detailed snapshot of the catalyst's state during the reaction.

Lack of Specific Research Data for this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research specifically detailing the computational and theoretical studies for the chemical compound This compound . While extensive research exists for other thiazole derivatives, the specific analyses requested in the outline for this particular compound are not present in the accessible scientific domain.

Studies involving Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (ESP) mapping, and Dissociative Electron Attachment (DEA) have been conducted on structurally similar molecules, such as 2-bromo-5-nitrothiazole (B146120). These studies offer insights into the behavior of the thiazole ring with different substituents. For instance, research on 2-bromo-5-nitrothiazole indicates that it is highly susceptible to degradation by low-energy electrons, with dissociation pathways often involving the abstraction of bromine and nitro groups as neutral radicals and the opening of the thiazole ring.

However, the functional group at the 5-position of the thiazole ring significantly influences the electronic and chemical properties of the molecule. The presence of a bromomethyl group (-CH2Br) in This compound would lead to different electronic distributions, molecular geometries, and reactivity patterns compared to a nitro group (-NO2). Therefore, directly extrapolating the computational and theoretical data from 2-bromo-5-nitrothiazole or other derivatives to This compound would be scientifically inaccurate.

Consequently, without dedicated research focusing solely on This compound , it is not possible to provide the detailed, scientifically accurate information required for the specified sections and subsections of the requested article. The generation of data tables and in-depth discussion on its molecular structure, FMO analysis, ESP mapping, and electron attachment mechanisms is contingent on future experimental and theoretical investigations of this specific compound.

Computational and Theoretical Studies

Prediction of Reactivity and Selectivity

Detailed computational and theoretical studies specifically focused on 2-Bromo-5-(bromomethyl)thiazole are not extensively available in publicly accessible literature. However, the reactivity and selectivity of this compound can be inferred from the fundamental principles of heterocyclic chemistry and the known electronic effects of its substituents, which are often analyzed using computational methods for related thiazole (B1198619) derivatives. researchgate.netanalis.com.my

The reactivity of the thiazole ring is complex due to the presence of two different heteroatoms (nitrogen and sulfur) and is significantly influenced by the nature and position of its substituents. analis.com.my For this compound, the key reactive sites are the carbon atoms of the thiazole ring, the carbon atom of the bromomethyl group, and the two bromine atoms themselves.

General Principles of Thiazole Reactivity: The thiazole ring is considered an electron-rich aromatic system, yet it is less reactive towards electrophilic substitution than benzene (B151609). analis.com.my The reactivity of each position on the ring (C2, C4, C5) is distinct:

C2 Position: The C2 position is the most acidic and is susceptible to deprotonation followed by reaction with electrophiles. However, the presence of a bromine atom at this position in the title compound makes it a primary site for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

C4 Position: The C4 position is generally less reactive than C2 and C5.

C5 Position: The C5 position is often susceptible to electrophilic attack.

In this compound, the electronic landscape is modulated by two halogen substituents. The bromine atom at the C2 position acts as an electron-withdrawing group via induction, deactivating the ring towards electrophilic attack but activating it for nucleophilic attack at that position. The bromomethyl group (-CH₂Br) at the C5 position is a key site for nucleophilic substitution (Sₙ2) reactions, where the bromine atom is displaced by a wide variety of nucleophiles. This high reactivity is due to the stability of the resulting transition state, which is benzylic-like in nature.

Predicted Reactivity Sites: Based on these principles, the predicted sites of reactivity for this compound are:

Bromomethyl Carbon (C5-CH₂): This is the most probable site for nucleophilic attack. The C-Br bond is polarized, and the carbon atom is highly electrophilic, readily reacting with nucleophiles like amines, thiols, and alkoxides to form new carbon-heteroatom bonds.

C2-Bromine: The bromine atom attached to the C2 position is a likely site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. It can also be a site for nucleophilic aromatic substitution under specific conditions.

Thiazole Ring: While deactivated by the C2-bromo substituent, the ring could potentially undergo electrophilic substitution, although this would likely require harsh conditions.

Computational methods such as Density Functional Theory (DFT) are often employed to quantify these predictions. dntb.gov.ua Analyses like Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps provide a more detailed picture. For a molecule like this compound, one would expect the LUMO to be localized significantly on the C2-Br bond and the C5-CH₂Br group, indicating these as the primary sites for nucleophilic attack. The MEP map would likely show a significant region of positive electrostatic potential (electron deficiency) around the bromomethyl carbon, confirming its high electrophilicity.

While specific calculated data for this compound is not available, studies on similar brominated and substituted thiazoles confirm these general reactivity patterns. researchgate.net

Table of Predicted Reactive Sites and Reaction Types

| Reactive Site | Predicted Reaction Type | Rationale |

|---|---|---|

| Carbon of the Bromomethyl (-CH₂Br) group | Nucleophilic Substitution (Sₙ2) | Highly electrophilic carbon due to the attached bromine; stable transition state. |

| Bromine at C2 position | Metal-Catalyzed Cross-Coupling | Common reaction pathway for aryl halides to form C-C or C-X bonds. |

Advanced Applications in Chemical Research

Medicinal Chemistry Applications

The thiazole (B1198619) ring is a prominent feature in numerous clinically approved drugs and biologically active compounds, owing to its ability to engage in various biological interactions. The dual reactivity of 2-Bromo-5-(bromomethyl)thiazole, with a readily displaceable bromine on the thiazole ring and a reactive bromomethyl group, makes it an attractive starting material for creating diverse libraries of compounds for drug discovery.

Development of Thiazole-Based Scaffolds

The inherent reactivity of this compound allows for its elaboration into a multitude of complex heterocyclic scaffolds. The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution and cross-coupling reactions, while the bromomethyl group at the 5-position readily undergoes nucleophilic substitution. This differential reactivity enables the sequential or orthogonal introduction of various functional groups, leading to the construction of diverse molecular architectures.

For instance, the reaction of the bromomethyl group with nucleophiles such as amines, thiols, or alkoxides provides a straightforward method for introducing a wide array of side chains. Subsequently, the bromine atom at the 2-position can be functionalized through reactions like the Suzuki or Stille coupling, allowing for the introduction of aryl or heteroaryl moieties. This strategic functionalization has been employed in the synthesis of various thiazole derivatives with potential therapeutic applications. While direct examples starting from this compound are not extensively documented in publicly available literature, the principles are well-established with structurally similar compounds like 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, which has been used to synthesize di-, tri-, and tetrathiazole moieties with significant antimicrobial activity. nih.govmdpi.com

The versatility of this scaffold is further highlighted by the synthesis of thiazole-based stilbene (B7821643) analogs, where a related compound, 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole, was utilized as a key intermediate. nih.gov This demonstrates the potential of this compound to serve as a foundational element in the construction of complex molecules with extended conjugation and specific biological targets.

Mechanism of Action at Molecular Level

The biological activity of compounds derived from this compound is intrinsically linked to their ability to interact with biological macromolecules. The electrophilic nature of the molecule, conferred by the two bromine atoms, plays a crucial role in its mechanism of action.

The presence of the highly reactive bromomethyl group makes derivatives of this compound prime candidates for acting as covalent inhibitors. This functional group can readily react with nucleophilic residues on proteins, such as the thiol group of cysteine or the imidazole (B134444) group of histidine, forming a stable covalent bond. This irreversible binding can lead to the permanent inactivation of a target enzyme or receptor, often resulting in potent and prolonged biological effects.

While specific studies detailing the covalent modification of biological targets by derivatives of this compound are not widely reported, the principle is a cornerstone of modern drug design. The reactivity of the bromomethyl group is analogous to that of other well-known covalent modifiers used in medicinal chemistry. This potential for covalent bond formation suggests that compounds derived from this scaffold could be designed to target specific nucleophilic amino acids in the active sites of enzymes or binding pockets of receptors, leading to highly selective and effective therapeutic agents. The general electrophilic nature of the compound allows it to react with nucleophilic sites on biomolecules like proteins and DNA, potentially leading to enzyme inhibition or disruption of cellular processes.

Thiazole-containing compounds are known to interact with a wide range of enzymes and receptors, and derivatives of this compound are expected to share this characteristic. Depending on the specific substituents introduced onto the thiazole scaffold, these molecules can be tailored to bind to the active sites of enzymes or the ligand-binding domains of receptors with high affinity and selectivity.

For example, various thiazole derivatives have been shown to inhibit enzymes such as topoisomerases, carbonic anhydrases, acetylcholinesterase, and various kinases. nih.govnih.govd-nb.infomdpi.com The thiazole ring itself can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with amino acid residues in the binding site. The substituents introduced via the reactive bromine atoms of this compound would further dictate the specific interactions and ultimately the inhibitory potency and selectivity of the resulting molecule. For instance, a study on 2-amino-4-(4-bromophenyl)thiazole (B182969) demonstrated significant inhibition of human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov Molecular docking studies of other thiazole derivatives have revealed specific interactions with the active sites of enzymes like cyclin-dependent kinase-2 (CDK2) and receptors such as the vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comnih.gov

Table 1: Examples of Enzyme and Receptor Interactions of Thiazole Derivatives

| Thiazole Derivative Class | Target Enzyme/Receptor | Type of Interaction/Activity | Reference |

| Thiazole-based stilbene analogs | DNA Topoisomerase IB | Inhibitory activity | nih.gov |

| 2-Amino-4-arylthiazoles | Carbonic Anhydrase I/II | Inhibition (Ki values in µM range) | nih.gov |

| 2-Amino-4-arylthiazoles | Acetylcholinesterase (AChE) | Inhibition (Ki values in µM range) | nih.gov |

| 2-Amino-4-arylthiazoles | Butyrylcholinesterase (BChE) | Inhibition (Ki values in µM range) | nih.gov |

| Fused thiazoles | Nucleotide Pyrophosphatases (NPPs) | Inhibitory activity (IC50 values in µM range) | d-nb.info |

| Fused thiazoles | Alkaline Phosphatases (APs) | Inhibitory activity | d-nb.info |

| Fused thiazoles | Ectonucleoside Triphosphate Diphosphohydrolases (NTPDs) | Potent and selective inhibition | d-nb.info |

| Fused thiazoles | Monoamine Oxidases (MAO-A/B) | Inhibitory activity (IC50 values in µM range) | d-nb.info |

| Substituted thiazole derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Inhibition (IC50 of 0.15 µM for a lead compound) | mdpi.com |

| Substituted thiazole derivatives | Cyclin-Dependent Kinase-2 (CDK2) | Moderate docking scores suggesting interaction | mdpi.com |

Role as Intermediates for Bioactive Molecules

Beyond its direct use in generating novel scaffolds, this compound serves as a crucial intermediate in the synthesis of known bioactive molecules and their impurities. Its well-defined reactivity allows for its incorporation into larger molecular frameworks with high efficiency.

A significant application of this compound is as a key intermediate in the synthesis of Deschloro-2-bromo-thiamethoxam. sriramchem.com This compound is an impurity of the widely used neonicotinoid insecticide, thiamethoxam (B1682794). The synthesis of such impurities is vital for analytical purposes, including the development of methods for quality control and for studying the metabolic fate and environmental impact of the parent insecticide.

Precursors for DNA Topoisomerase IB Inhibitors

The thiazole scaffold is a key structural element in the design of novel inhibitors for DNA topoisomerase IB (Top1), an essential enzyme involved in DNA replication and transcription in cancer cells. nih.gov Researchers utilize this compound and its derivatives to construct non-camptothecin-based Top1 inhibitors, aiming to overcome the limitations of existing clinical drugs.

In a representative synthetic pathway, a related starting material, 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole, is synthesized through a multi-step process involving the bromination of a thiazole ring. nih.gov This intermediate then undergoes further reactions, such as the Wittig-Horner reaction, to produce thiazole-based stilbene analogs. These final compounds are evaluated for their ability to inhibit the Top1 enzyme. For example, certain (E)-2-styrylthiazole derivatives have demonstrated potent Top1 inhibitory activity, comparable to the well-known inhibitor camptothecin, validating the thiazole core as a promising pharmacophore for new anticancer agents. nih.gov The strategic placement of the bromo groups on the precursor is crucial for building the final molecular architecture required for effective enzyme inhibition. nih.gov

Table 1: Synthesis of Thiazole-Based Top1 Inhibitors

| Precursor Type | Key Reaction | Resulting Compound Class | Target |

|---|---|---|---|

| Brominated Thiazole Derivatives | Wittig-Horner Reaction | Thiazole-based Stilbene Analogs | DNA Topoisomerase IB |

Precursors for Antithrombotic Agents

Thiazole-containing compounds have been identified as having significant potential in the development of new antithrombotic agents, which are critical for preventing and treating blood clot-related conditions. The thiazole moiety is present in clinically approved drugs like edoxaban, highlighting its importance in this therapeutic area. nih.govmdpi.com

Research into novel antithrombotic drugs often involves the synthesis of 2-amino-4,5-dihydrothiazole derivatives. nih.gov In these synthetic schemes, precursors such as 2-bromoethylamine (B90993) hydrobromide are reacted with N-aryl thioureas. This reaction forms the core dihydrothiazole ring structure, which can then be further modified. Although not a direct one-to-one use of this compound, this demonstrates the principle of using brominated aliphatic chains and thiazole-related structures to build compounds for antithrombotic evaluation. The resulting molecules are then tested for their ability to prevent thrombosis in preclinical models. nih.gov

Precursors for Antimicrobial and Anticancer Agents

The reactive nature of this compound makes it a foundational building block for a wide range of potential therapeutic agents.

Antimicrobial Agents

The thiazole ring is a core component of many antibiotics, including penicillins. nih.gov In the search for new compounds to combat antibiotic resistance, chemists frequently use brominated thiazole precursors. For instance, α-bromoketone derivatives of thiazole are reacted with thiosemicarbazones to synthesize molecules containing multiple thiazole rings (di- and trithiazoles). nih.gov These complex structures have shown high antimicrobial activity against various bacterial and fungal species, in some cases exceeding the potency of standard antibiotics. nih.gov The synthesis of bis-thiazoles linked to other heteroaromatic cores like quinoxaline (B1680401) also starts from bis(α-bromoketone) precursors, showcasing a modular approach to creating new antibacterial candidates. nih.gov

Anticancer Agents

In oncology research, this compound derivatives are precursors for multi-targeted anticancer agents. Thiazole-based compounds are designed to inhibit key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govkit.edu The synthesis of these inhibitors often involves using a brominated thiazole intermediate to build a larger molecule that can effectively block these signaling pathways, which are crucial for tumor growth and angiogenesis. nih.govkit.edu Certain synthesized thiazole derivatives have shown potent antiproliferative activity against various cancer cell lines, including lung and breast cancer, with efficacy comparable to or greater than existing drugs like erlotinib. kit.edu

Table 2: Therapeutic Agents Derived from Thiazole Precursors

| Agent Type | Precursor Function | Target/Application | References |

|---|---|---|---|

| Antimicrobial | Building block for di- and trithiazoles | Bacteria and Fungi | nih.gov |

| Anticancer | Precursor for EGFR/VEGFR-2 inhibitors | Cancer Cell Proliferation | nih.govkit.edu |

| Anticancer | Precursor for Topoisomerase IB inhibitors | DNA Replication in Cancer Cells | nih.gov |

Material Science Investigations

Novel Materials with Electronic or Optical Properties

In material science, functionalized heterocyclic compounds are essential for creating advanced organic materials. The dual reactivity of this compound makes it a candidate for the synthesis of conjugated polymers. These polymers, which incorporate the thiazole ring into their backbone, are investigated for unique electronic and optoelectronic properties suitable for applications in organic electronics and sensors.

The two bromine atoms provide sites for polymerization reactions, such as organometallic polycondensation or direct arylation polymerization (DArP). chim.it These methods allow for the construction of well-defined polymer structures. The inclusion of the thiazole core can influence the material's properties, such as its electrical conductivity and liquid crystallinity, paving the way for the development of new functional materials. chim.it

Fluorescent Properties of Thiazole Derivatives

The thiazole ring is a fundamental component of many important fluorophores. chim.it It is the core of luciferin, the molecule responsible for the bioluminescence of fireflies, and it forms the basis of widely used fluorescent dyes like Thiazole Orange (TO). chim.itnih.gov

Thiazole Orange and its derivatives are known for their "turn-on" fluorescence. In solution, the molecule is flexible, and its excited state decays without emitting significant light. mdpi.comsemanticscholar.org However, when the molecule's rotation is restricted, such as by binding to DNA or aggregating, it becomes planar and exhibits a dramatic increase in fluorescence. mdpi.comsemanticscholar.org

The compound this compound serves as a key precursor for creating more complex fluorescent molecules. Its reactive bromo-groups allow chemists to attach other aromatic or functional groups. These modifications can be used to tune the photophysical properties of the resulting molecule, such as its absorption and emission wavelengths, or to create fluorescent probes that can selectively bind to and detect specific biomolecules or ions. chim.itnih.gov

Agrochemical Research

In the field of agrochemical research, this compound has a specific and important application as a chemical intermediate. It is used in the synthesis of a derivative of Thiamethoxam. chemicalbook.com Thiamethoxam is a broad-spectrum, systemic neonicotinoid insecticide used to control a variety of insect pests in agriculture. The synthesis of analogs and impurities of such pesticides is crucial for regulatory purposes, metabolic studies, and the development of new active ingredients. The use of this compound in this context underscores its utility in producing complex, commercially significant molecules. chemicalbook.com

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-5-(bromomethyl)thiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of thiazole precursors. For example, a two-step procedure involves (1) bromination of 2-methylthiazole derivatives using N-bromosuccinimide (NBS) under LED irradiation (15 W, 4 h, acetonitrile solvent) to introduce bromine at the 5-position, followed by (2) bromination at the methyl group using NBS or HBr/oxidant systems. Yields vary with halogen substituents on the phenyl ring (e.g., 54% for 4-fluorophenyl vs. 65% for 4-chlorophenyl derivatives) . Alternative routes include direct bromination of thiazole scaffolds using Br₂ in chloroform, though this requires careful stoichiometric control to avoid over-bromination .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ ~4.69 ppm, while aromatic protons (if present) resonate between δ 7.13–7.89 ppm depending on substituents .

- ¹³C NMR : The thiazole ring carbons are observed at δ 105–165 ppm, with the bromomethyl carbon at δ ~29.7 ppm .

- HRMS : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₄H₃Br₂NS: theoretical 238.82) .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Exposure Control : Use fume hoods and PPE (gloves, goggles) due to the compound’s lachrymatory and corrosive properties.

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent degradation .

- Waste Disposal : Neutralize brominated byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do competing reaction pathways affect bromination regioselectivity in thiazole derivatives?

- Methodological Answer : Bromination at the 5-position versus the methyl group is influenced by:

- Electronic Effects : Electron-donating substituents (e.g., methyl) direct bromination to the thiazole ring, while electron-withdrawing groups (e.g., halogens) favor methyl group bromination .

- Solvent Polarity : Polar solvents (acetonitrile) stabilize charge-separated intermediates, favoring ring bromination, while nonpolar solvents (CHCl₃) promote radical pathways for methyl bromination .

- Case Study : In ethyl 2-cyanoacetate derivatives, bromination unexpectedly occurs at the 4-position instead of the methyl group due to steric hindrance, highlighting the need for DFT-based conformational analysis .

Q. What strategies resolve contradictions in reaction yields reported for bromomethylthiazole derivatives?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., NBS consumption).

- Byproduct Analysis : Characterize side products (e.g., di-brominated species) via GC-MS. For example, over-bromination in reflux conditions can reduce yields by 10–15% .

- Optimization : Adjust stoichiometry (e.g., 1.1 eq NBS) and irradiation intensity (LED vs. UV) to suppress competing pathways .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize transition states for bromination using B3LYP/6-31G(d) to identify energy barriers and regioselectivity trends .

- Hirshfeld Surface Analysis : Map intermolecular interactions in crystal structures to predict solid-state stability .

- Docking Studies : Simulate binding to biological targets (e.g., DNA topoisomerases) to prioritize derivatives for cytotoxicity assays .

Q. What are the applications of this compound in medicinal chemistry?

- Methodological Answer :

- Scaffold for Anticancer Agents : The bromomethyl group enables Suzuki coupling with boronic acids to generate libraries for cytotoxicity screening. For example, 4-(4-chlorophenyl) derivatives show IC₅₀ values <10 µM in leukemia cell lines .

- Antimicrobial Probes : Functionalize the thiazole core with triazole or oxadiazole moieties to enhance membrane penetration and target bacterial enzymes (e.g., DNA gyrase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。